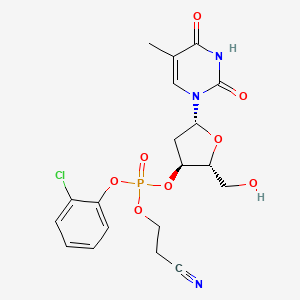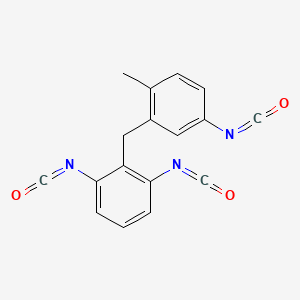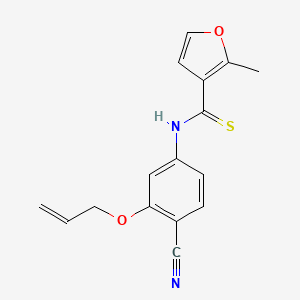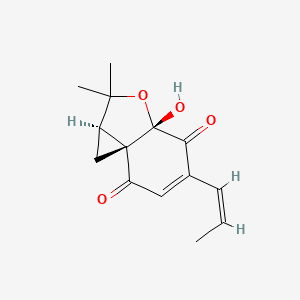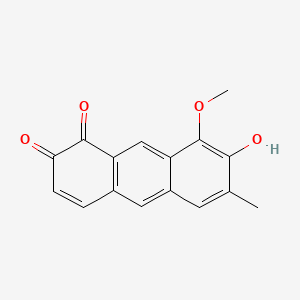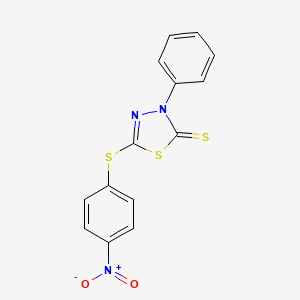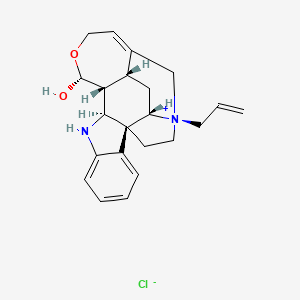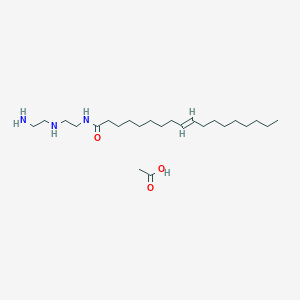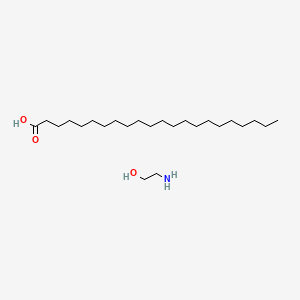
4-Heptene-2,3,6-trione, 5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Heptene-2,3,6-trione, 5-methyl- is an organic compound with the molecular formula C8H10O3. This compound is characterized by the presence of three carbonyl groups (C=O) and a double bond within its heptene backbone. The methyl group attached to the fifth carbon adds to its structural uniqueness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptene-2,3,6-trione, 5-methyl- can be achieved through various organic reactions. One common method involves the aldol condensation of appropriate aldehydes and ketones under basic conditions. The reaction typically requires a strong base such as sodium hydroxide (NaOH) and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. Catalysts such as transition metal complexes can be employed to optimize the reaction conditions and reduce the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Heptene-2,3,6-trione, 5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Heptene-2,3,6-trione, 5-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Heptene-2,3,6-trione, 5-methyl- involves its interaction with various molecular targets. The compound’s carbonyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The double bond and methyl group contribute to its reactivity and specificity in binding to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Heptene-2,3,6-trione: Lacks the methyl group at the fifth carbon.
5-Methyl-4-heptene-2,3-dione: Contains only two carbonyl groups.
4-Heptene-2,3,6-trione, 6-methyl-: Methyl group attached to the sixth carbon instead of the fifth.
Uniqueness
4-Heptene-2,3,6-trione, 5-methyl- is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The presence of three carbonyl groups and a double bond within the heptene backbone, along with the methyl group at the fifth carbon, makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
72939-50-5 |
|---|---|
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
(E)-5-methylhept-4-ene-2,3,6-trione |
InChI |
InChI=1S/C8H10O3/c1-5(6(2)9)4-8(11)7(3)10/h4H,1-3H3/b5-4+ |
InChI-Schlüssel |
QLIQXKXISJNMRN-SNAWJCMRSA-N |
Isomerische SMILES |
C/C(=C\C(=O)C(=O)C)/C(=O)C |
Kanonische SMILES |
CC(=CC(=O)C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate](/img/structure/B12677224.png)
